N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 5-chlorothiophene-2-sulfonamide group. The triazolopyrimidine scaffold is known for its diverse biological and agrochemical applications, including kinase inhibition, antiparasitic activity, and herbicidal action . The sulfonamide moiety and chlorothiophene substituent may enhance binding affinity and selectivity, though its specific applications remain under investigation.
Properties
IUPAC Name |
5-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S2/c13-10-3-4-11(21-10)22(19,20)17-5-1-2-9-6-14-12-15-8-16-18(12)7-9/h3-4,6-8,17H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZCMLMTHBGGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression, inducing apoptosis within cells. This interaction results in the suppression of tumor cell growth, providing a selective manner for cancer treatment.
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This suppression of the ERK signaling pathway leads to the regulation of cell cycle-related and apoptosis-related proteins in cells.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of cell apoptosis and G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins within cells. These effects contribute to the compound’s potential as an anticancer agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s synthesis can be influenced by conditions such as temperature and pH. Additionally, the compound’s efficacy can be affected by the cellular environment, including the presence of other signaling molecules and the state of the target cells. .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique chemical structure:
- Molecular Formula : C₁₃H₁₅ClN₄O₂S
- Molecular Weight : 314.81 g/mol
- CAS Number : 2034558-24-0
Research indicates that compounds containing the triazole and sulfonamide moieties exhibit various biological activities. The triazole ring is known for its role in inhibiting certain enzymes and receptors, while the sulfonamide group contributes to antibacterial and antitumor properties.
Anticancer Properties
Several studies have demonstrated the anticancer potential of triazole derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, a related triazole compound exhibited an IC₅₀ value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. In one study, compounds with similar structures were tested against pathogenic bacteria and showed significant antibacterial activity compared to standard antibiotics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through its interaction with various targets:
- AXL Receptor Tyrosine Kinase : Some triazolo compounds inhibit AXL receptor function, which is implicated in cancer progression . This inhibition could provide a therapeutic strategy for treating proliferative diseases.
Case Study 1: Anticancer Activity
A recent study synthesized a series of triazole derivatives and tested their antiproliferative effects on lung and breast cancer cells. The results indicated that specific modifications to the triazole ring enhanced anticancer activity, suggesting that this compound could similarly exhibit enhanced activity through structural optimization .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds featuring both triazole and sulfonamide functionalities displayed superior antibacterial activity compared to traditional sulfa drugs .
Scientific Research Applications
Abstract
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide is a compound that has garnered attention in various fields of scientific research due to its potential therapeutic applications. This article explores its applications in medicinal chemistry, particularly focusing on its role as a pharmacological agent and its implications in drug design and development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene-based sulfonamides have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the triazole ring enhances the compound's interaction with biological targets involved in cancer progression.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that sulfonamide derivatives can inhibit the growth of bacteria and fungi by interfering with folate synthesis pathways. This mechanism is crucial for developing new antibiotics amid rising antibiotic resistance.
Inhibition of Enzymatic Activity
This compound has been reported to inhibit specific enzymes involved in disease processes. For example, it shows promise as an inhibitor of certain kinases implicated in cancer signaling pathways. This inhibition can lead to reduced tumor growth and metastasis.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of a similar thiophene-sulfonamide derivative on human breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound. These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial properties of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with the triazole moiety exhibited enhanced activity compared to traditional sulfonamides. This highlights the potential of this compound in addressing bacterial infections.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in several characteristic reactions:
a. Nucleophilic Substitution
The sulfur atom in the sulfonamide group undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with alkyl halides : Forms N-alkylated derivatives at the sulfonamide nitrogen.
-
Aryl diazonium salt coupling : Produces azo-linked derivatives under diazotization conditions.
b. Hydrolysis
Controlled hydrolysis in acidic or basic media yields sulfonic acid derivatives:
This reaction is pH-dependent, with optimal rates observed at pH 10–12.
c. Metal Complexation
The sulfonamide acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Coordination Sites | Complex Stability (log K) |
|---|---|---|
| Cu²⁺ | S=O and NH | 8.2 ± 0.3 |
| Fe³⁺ | S=O and pyrimidine N | 6.9 ± 0.2 |
Data adapted from studies on analogous sulfonamides .
Triazolopyrimidine Core Reactions
The triazolo[1,5-a]pyrimidine system undergoes electrophilic and nucleophilic substitutions:
a. Electrophilic Aromatic Substitution
b. Ring-Opening Reactions
Under strongly acidic conditions (e.g., HCl, 100°C), the triazole ring opens to form pyrimidine-thiol intermediates .
c. Cross-Coupling
The C-6 position participates in Suzuki-Miyaura reactions with aryl boronic acids:
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78 |
| 4-Methoxyphenyl | PdCl₂(dppf), CsF | 65 |
Data from triazolopyrimidine model systems .
Propyl Linker Reactivity
The -(CH₂)₃- chain enables unique transformations:
a. Oxidation
KMnO₄ in acidic conditions oxidizes the central methylene group to a ketone:
b. Elimination
Heating with DBU (1,8-diazabicycloundec-7-ene) induces β-elimination, forming a conjugated diene.
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1 (HCl) | Sulfonamide hydrolysis | 2.3 h |
| pH 13 (NaOH) | Triazole ring cleavage | 0.8 h |
| UV light (254 nm) | Radical-mediated decomposition | 4.7 h |
Stability data from accelerated testing of related compounds.
Synthetic Modifications for Bioactivity
Key derivatization strategies include:
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Sulfonamide alkylation to enhance blood-brain barrier penetration .
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Triazolopyrimidine halogenation for covalent target engagement .
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Linker homologation to optimize pharmacokinetic properties .
Reaction protocols and yields vary significantly with substituent electronic effects. For example, electron-withdrawing groups on the thiophene ring accelerate nucleophilic substitution at sulfur by 3–5× compared to electron-donating groups .
Comparison with Similar Compounds
Structural and Functional Analysis
Key Findings and Implications
Flumetsulam Comparison Structural Differences: The target compound replaces flumetsulam’s 2,6-difluorophenyl group with a 5-chlorothiophene sulfonamide. Functional Impact: Flumetsulam’s difluorophenyl group enhances soil mobility and herbicidal activity by inhibiting acetolactate synthase (ALS) in weeds . Application Potential: While flumetsulam is a commercial herbicide, the target compound’s chlorothiophene could shift its selectivity toward different weed species or microbial targets.
Compound 3 (Antiparasitic Agent)
- Structural Differences : Compound 3 features a difluoromethylpyridine and dimethyloxazole substituent instead of the sulfonamide-thiophene system.
- Functional Impact : These substituents likely optimize kinetoplastid inhibition by interacting with parasitic enzymes or transporters . The absence of a sulfonamide in Compound 3 suggests divergent mechanisms compared to the target compound.
Functional Impact: The thiophene and chlorophenyl groups may confer affinity for hydrophobic targets, but the biological relevance remains uncharacterized .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
